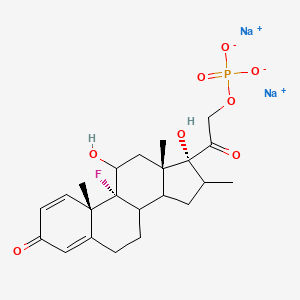
Dexadreson; Dexagel; Dexagro; Dexamethasone 21-(disodium phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexadreson, Dexagel, Dexagro, and Dexamethasone 21-(disodium phosphate) are various formulations of dexamethasone, a synthetic adrenal glucocorticoid with potent anti-inflammatory activity. Dexamethasone is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in veterinary medicine for managing acute inflammation and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexamethasone 21-(disodium phosphate) is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve fluorination, hydroxylation, and phosphorylation. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications on the steroid backbone .
Industrial Production Methods
Industrial production of dexamethasone 21-(disodium phosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms such as injectable solutions, tablets, and topical preparations .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-(disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include modified steroid derivatives with altered functional groups, which can exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Dexamethasone 21-(disodium phosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and gene expression.
Medicine: Extensively used in clinical research for treating inflammatory and autoimmune diseases, as well as in cancer therapy to manage side effects.
Industry: Utilized in the development of pharmaceutical formulations and veterinary products
Mechanism of Action
Dexamethasone 21-(disodium phosphate) exerts its effects by binding to specific nuclear steroid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The compound also interferes with NF-kB activation and apoptotic pathways, contributing to its anti-inflammatory and immunosuppressive properties .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but less potent than dexamethasone.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but with a shorter duration of action.
Betamethasone: A synthetic glucocorticoid similar to dexamethasone, often used in dermatological applications.
Uniqueness
Dexamethasone 21-(disodium phosphate) is unique due to its high potency, long duration of action, and ability to be formulated into various dosage forms. Its strong anti-inflammatory and immunosuppressive effects make it a valuable compound in both human and veterinary medicine .
Properties
Molecular Formula |
C22H28FNa2O8P |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
disodium;[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12?,15?,16?,17?,19-,20-,21-,22-;;/m0../s1 |
InChI Key |
PLCQGRYPOISRTQ-ITNNUACLSA-L |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















